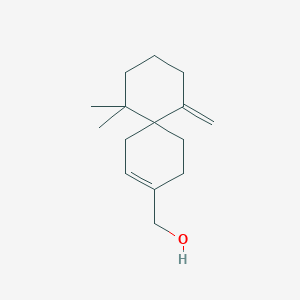

Chamigrenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYCZOOGHMAZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=C)C12CCC(=CC2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Characterization of Chamigrenol Natural Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of chamigrenol, a class of sesquiterpene natural products. Chamigrenols, primarily isolated from marine algae of the genus Laurencia, have garnered significant interest due to their unique spiro[5.5]undecane carbon skeleton and promising biological activities. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the intricate workflows and biological pathways associated with these fascinating molecules.

Isolation of this compound from Laurencia Species

The isolation of this compound and related chamigrene sesquiterpenes from their natural sources, typically red algae of the genus Laurencia, involves a multi-step process encompassing extraction, fractionation, and purification.

Experimental Protocol: Extraction and Chromatographic Separation

This protocol is adapted from established methods for the isolation of sesquiterpenes from Laurencia species.[1]

1.1.1. Sample Collection and Preparation:

-

Freshly collect Laurencia species and clean them with seawater to remove sand, epiphytes, and other marine organisms.

-

Air-dry the algal material at room temperature in a well-ventilated area, spread out on absorbent paper.

-

Once completely dry, grind the material to a fine powder using a blender.

1.1.2. Solvent Extraction:

-

In a large Erlenmeyer flask, macerate 100 g of the dried, powdered algal material with 500 mL of a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

Sonicate the mixture for 20 minutes in an ultrasonic bath at room temperature.

-

Separate the supernatant from the algal biomass by vacuum filtration through a sintered glass funnel.

-

Repeat the extraction process on the algal biomass at least two more times to ensure exhaustive extraction.

-

Combine all the supernatants and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

1.1.3. Chromatographic Fractionation and Purification:

-

Flash Column Chromatography:

-

Pre-adsorb the crude extract onto a small amount of silica gel.

-

Prepare a silica gel flash column and load the adsorbed extract onto the top.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions onto silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., n-hexane:EtOAc, 8:2 v/v).

-

Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Combine fractions containing compounds with similar TLC profiles.

-

Subject these combined fractions to further purification by semi-preparative or preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water) to isolate pure this compound.

-

Characterization of this compound

The structural elucidation of the isolated this compound is achieved through a combination of modern spectroscopic techniques.

Spectroscopic Methods

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules. A suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts and coupling constants.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds away).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

2.1.2. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

2.1.3. X-ray Crystallography:

If a suitable single crystal of the isolated this compound can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure, including its absolute stereochemistry.[2][3][4] This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[2][4]

Quantitative Data

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR data for a representative chamigrene, pacifenol, which shares the core chamigrene skeleton. This data is crucial for the identification and confirmation of related structures.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 45.2 | 2.35 (m) |

| 2 | 30.1 | 2.10 (m), 2.25 (m) |

| 3 | 134.5 | 5.60 (d, 4.0) |

| 4 | 128.8 | |

| 5 | 50.1 | |

| 6 | 70.3 | 4.65 (dd, 12.0, 4.5) |

| 7 | 42.1 | |

| 8 | 29.8 | 1.85 (m), 2.05 (m) |

| 9 | 35.4 | 2.40 (m), 2.55 (m) |

| 10 | 65.2 | |

| 11 | 48.9 | |

| 12 | 25.1 | 1.10 (s) |

| 13 | 23.9 | 1.25 (s) |

| 14 | 28.1 | 1.75 (s) |

| 15 | 21.5 | 1.30 (s) |

Data is compiled from published literature on chamigrene derivatives.

Biological Activity Data

This compound has demonstrated noteworthy biological activities, particularly as an inhibitor of Na⁺/K⁺-ATPase and as an antimicrobial agent.

| Biological Target/Organism | Assay | Activity Metric | Value | Reference |

| Na⁺/K⁺-ATPase | Enzyme Inhibition | IC₅₀ | 15.9 µg/mL | [5] |

| Staphylococcus aureus | Broth Microdilution | MIC | 50 µg/mL | [5] |

| Bacillus subtilis | Broth Microdilution | MIC | 50 µg/mL | [5] |

| Pseudomonas aeruginosa | Broth Microdilution | MIC | 50 µg/mL | [5] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathway of Na⁺/K⁺-ATPase Inhibition

This compound's inhibition of the Na⁺/K⁺-ATPase pump disrupts cellular ion homeostasis, leading to downstream signaling events.

Caption: Signaling pathway affected by this compound's inhibition of Na⁺/K⁺-ATPase.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Npc268130 | C15H24 | CID 29073 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of α-Chamigrene and β-Chamigrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Chamigrene and β-chamigrene are bicyclic sesquiterpenoids characterized by a spiro[5.5]undecane skeleton. These natural products are found in a variety of terrestrial and marine organisms, notably in red algae of the genus Laurencia. The chamigrene scaffold is a common structural motif in a number of more complex halogenated marine natural products, some of which have shown interesting biological activities. Understanding the biosynthesis of these foundational molecules is crucial for their potential biotechnological production and for the discovery and development of novel therapeutic agents. This guide provides a comprehensive overview of the current knowledge on the biosynthetic pathways leading to α- and β-chamigrene, including enzymatic mechanisms, quantitative data, and detailed experimental protocols.

Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to Chamigrenes

The biosynthesis of all sesquiterpenes, including α- and β-chamigrene, originates from the central isoprenoid pathway intermediate, (2E,6E)-farnesyl pyrophosphate (FPP). The key enzymatic step is the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as sesquiterpene synthases (also referred to as sesquiterpene cyclases).

The Role of β-Chamigrene Synthase

A specific enzyme responsible for the production of β-chamigrene has been identified and classified as β-chamigrene synthase (EC 4.2.3.78) . The recombinant version of this enzyme from the model plant Arabidopsis thaliana has been shown to be a multi-product synthase.[1] When incubated with FPP, it produces a mixture of sesquiterpenes, with (+)-β-chamigrene being one of the minor products.[1]

Currently, a dedicated α-chamigrene synthase has not been biochemically characterized. It is plausible that α-chamigrene is also a product of a multi-product sesquiterpene synthase, potentially the same as or an isoform of β-chamigrene synthase, or a different, yet to be discovered, enzyme.

Proposed Carbocation Cascade Mechanism

The cyclization of FPP into the chamigrene skeleton proceeds through a complex series of carbocation intermediates and rearrangements. While the exact mechanism for chamigrene formation has not been definitively elucidated through isotopic labeling studies, a plausible pathway can be proposed based on established principles of terpene biosynthesis.

The reaction is initiated by the ionization of FPP, where the pyrophosphate group departs, generating a farnesyl cation. This is followed by an intramolecular cyclization to form a six-membered ring and a subsequent second cyclization to generate the characteristic spirocyclic core.

Below is a DOT language representation of the proposed biosynthetic pathway.

Figure 1: Proposed biosynthetic pathway for α- and β-chamigrene from FPP.

Quantitative Data

Quantitative kinetic data for a dedicated chamigrene synthase is currently limited in the scientific literature. This is often the case for multi-product terpene synthases where the analysis of multiple products can be complex. However, general kinetic parameters for sesquiterpene synthases provide a useful reference.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Major Products | Reference |

| β-Chamigrene Synthase | Arabidopsis thaliana | FPP | N/A | N/A | (+)-α-Barbatene (27.3%), (+)-Thujopsene (17.8%), (+)-β-Chamigrene (9.9%) | [1] |

| Cop2 (mutant 17H2) | Coprinus cinereus | FPP | N/A | N/A (kcat/KM = 0.62 mM-1s-1) | Germacrene D-4-ol (77%) | [2] |

| Parent Cop2 | Coprinus cinereus | FPP | N/A | N/A (kcat/KM = 0.58 mM-1s-1) | α-Cadinol (46%), Germacrene D-4-ol (29%) | [2] |

N/A: Data not available in the cited literature.

Experimental Protocols

The study of chamigrene biosynthesis involves the heterologous expression of the candidate synthase gene, purification of the recombinant protein, and in vitro enzymatic assays followed by product analysis.

Heterologous Expression and Purification of β-Chamigrene Synthase

This protocol describes the expression of a His-tagged β-chamigrene synthase from Arabidopsis thaliana in Escherichia coli and its subsequent purification.

Workflow Diagram:

Figure 2: Workflow for the expression and purification of recombinant β-chamigrene synthase.

Methodology:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the codon-optimized gene for β-chamigrene synthase fused to a polyhistidine tag.

-

Culture Growth: Grow the transformed E. coli in a suitable medium (e.g., LB or TB) containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Reduce the temperature to 16-25°C and continue shaking for 12-18 hours.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: Remove the imidazole and exchange the buffer of the purified protein solution by dialysis against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assay

This protocol outlines the procedure for assaying the activity of the purified β-chamigrene synthase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT), purified β-chamigrene synthase (final concentration 1-10 µg/mL), and FPP (final concentration 10-100 µM).

-

Incubation: Overlay the reaction mixture with an organic solvent (e.g., n-hexane or pentane) to trap the volatile sesquiterpene products. Incubate the reaction at 30°C for 1-4 hours.

-

Reaction Quenching: Stop the reaction by adding a solution of EDTA to chelate the Mg2+ ions.

-

Product Extraction: Vortex the mixture to extract the sesquiterpene products into the organic layer. Separate the organic layer for analysis.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the reaction products by GC-MS.[3]

Workflow Diagram:

Figure 3: Workflow for the GC-MS analysis of sesquiterpene products.

Methodology:

-

GC-MS System: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the organic extract into the GC inlet.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a low temperature (e.g., 50-80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the products by comparing their retention times and mass spectra with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley). Quantify the products by integrating the peak areas and comparing them to a standard curve of a known concentration of an internal or external standard.

Conclusion and Future Perspectives

The biosynthesis of α- and β-chamigrene is an intriguing area of natural product chemistry. While the involvement of a multi-product β-chamigrene synthase from Arabidopsis thaliana is established, many details of the biosynthetic pathways remain to be fully elucidated. Future research should focus on:

-

Elucidation of the detailed carbocation cascade mechanism through isotopic labeling studies and computational modeling.

-

Identification and characterization of a specific α-chamigrene synthase , if one exists.

-

Determination of the kinetic parameters for chamigrene-producing enzymes to better understand their catalytic efficiency and product specificity.

-

Exploration of sesquiterpene synthases from Laurencia species , which are known to produce a variety of chamigrene derivatives, to identify novel enzymes with potentially higher selectivity for chamigrene production.

A deeper understanding of these biosynthetic pathways will not only advance our fundamental knowledge of terpene biosynthesis but also open up new avenues for the biotechnological production of these valuable compounds and their derivatives for applications in the pharmaceutical and other industries.

References

The Structural Elucidation of Chamigrenol Sesquiterpenoids: A Technical Guide to NMR and Mass Spectrometry Techniques

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of chamigrenol, a fascinating class of bicyclic sesquiterpenoid natural products. Focusing on the powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document details the experimental protocols and data interpretation central to determining the intricate three-dimensional architecture of these molecules. Due to the frequent occurrence of halogenated derivatives in marine environments, this guide will use the well-characterized brominated chamigrene, laurinterol , as a primary exemplar to illustrate the elucidation process.

Introduction to Chamigrenols

Chamigrenols are a subclass of chamigrene sesquiterpenoids characterized by a spiro[5.5]undecane core. These natural products, often isolated from marine algae of the genus Laurencia, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The precise determination of their molecular structure, including stereochemistry, is paramount for understanding their bioactivity and for enabling synthetic efforts.

Core Analytical Techniques: A Synergy of NMR and MS

The structural elucidation of novel compounds like chamigrenols relies on a synergistic approach, where mass spectrometry provides crucial information about the molecular weight and elemental composition, and a suite of NMR experiments reveals the carbon skeleton and the intricate network of proton and carbon connectivities.

Mass Spectrometry in this compound Analysis

Mass spectrometry is the initial step in the structural analysis, providing the molecular formula and clues about the presence of characteristic structural motifs through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is typically used.

-

Sample Preparation : A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition : The sample is introduced into the ion source, and the mass spectrum is acquired in positive or negative ion mode. Accurate mass measurements of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙) are recorded.

-

Data Analysis : The precise mass of the molecular ion is used to calculate the elemental composition, which is the first crucial piece of the structural puzzle. For laurinterol (C₁₅H₁₉BrO), the expected monoisotopic mass would be a key identifier.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

-

Methodology : In tandem MS (MS/MS), the molecular ion of the this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

-

Data Interpretation : The fragmentation pattern provides valuable structural information. For brominated chamigrenes like laurinterol, characteristic losses of bromine (Br), water (H₂O), and various hydrocarbon fragments from the terpene backbone are expected. This data helps to confirm the presence of certain functional groups and provides initial insights into the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for the de novo structure determination of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the this compound skeleton.

1D NMR: ¹H and ¹³C Spectra

Experimental Protocol:

-

Sample Preparation : 1-5 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). Tetramethylsilane (TMS) is often used as an internal standard.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

¹³C NMR : Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., sp³, sp², carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups.

Quantitative Data for Laurinterol:

The following tables summarize the ¹H and ¹³C NMR spectral data for laurinterol, a representative brominated this compound.

Table 1: ¹H NMR Data of Laurinterol (500 MHz, CDCl₃) [1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 12 | 0.54 | t | 3.9 |

| 12 | 0.57 | m | |

| 3 | 1.14 | dt | 8.1, 4.2 |

| 5 | 1.28 | d | 4.5 |

| 13 | 1.40 | s | |

| 14 | 1.57 | s | |

| 4 | 1.66 | dd | 12.4, 8.0 |

| 4 | 1.94 | tdd | 12.3, 8.2, 4.4 |

| 5 | 2.08 | dd | 13.2, 8.1 |

| 15 | 2.29 | s | |

| 7-OH | 5.13 | br s | |

| 8 | 6.61 | s | |

| 11 | 7.60 | s |

Table 2: ¹³C NMR Data of Laurinterol (Illustrative - based on typical chamigrene values)

| Position | δC (ppm) |

| 1 | ~130-140 |

| 2 | ~120-130 |

| 3 | ~30-40 |

| 4 | ~35-45 |

| 5 | ~40-50 |

| 6 | ~45-55 (Spiro) |

| 7 | ~140-150 |

| 8 | ~115-125 |

| 9 | ~150-160 |

| 10 | ~125-135 |

| 11 | ~130-140 |

| 12 | ~20-30 |

| 13 | ~20-30 |

| 14 | ~25-35 |

| 15 | ~15-25 |

2D NMR: Unraveling the Connectivity

2D NMR experiments are crucial for establishing the bonding network within the this compound molecule.

Experimental Protocols:

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to their attached carbons (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over multiple bonds (²JCH and ³JCH), which is key for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.

Visualizing the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the logical workflow and the key correlations used in the structure elucidation of a this compound like laurinterol.

Caption: Overall workflow for the structure elucidation of a this compound.

Caption: Key 2D NMR correlations for assembling the laurinterol skeleton.

Conclusion

The structure elucidation of chamigrenols is a meticulous process that heavily relies on the combined power of modern spectroscopic techniques. High-resolution mass spectrometry provides the foundational information of molecular formula and key fragments, while a suite of 1D and 2D NMR experiments allows for the complete assembly of the carbon framework and the determination of the relative stereochemistry. The detailed analysis of a representative molecule like laurinterol showcases the systematic approach required to confidently assign the structure of these complex and biologically significant natural products. This guide provides a foundational understanding of the core experimental and logical workflows essential for researchers in natural product chemistry and drug development.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Chamigrenol Derivatives

For Immediate Release

This technical guide provides an in-depth overview of the biological activity screening of chamigrenol derivatives, a promising class of sesquiterpenoid natural products. Designed for researchers, scientists, and drug development professionals, this document details the cytotoxic, anti-parasitic, and anti-inflammatory properties of these compounds, presenting quantitative data, comprehensive experimental protocols, and visual representations of experimental workflows and associated signaling pathways.

Introduction

This compound and its derivatives belong to the chamigrane family of sesquiterpenes, natural products predominantly isolated from marine organisms, particularly red algae of the Laurencia genus, as well as some terrestrial plants and fungi. These compounds are characterized by a unique spiro[5.5]undecane carbon skeleton and often feature halogen substitutions, contributing to their structural diversity and wide range of biological activities. This guide focuses on the screening methodologies and reported activities of this compound-related compounds, highlighting their potential as lead structures in drug discovery programs.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various chamigrane sesquiterpenes, providing a comparative overview of their potency.

Table 1: Anti-parasitic and Cytotoxic Activities of Chamigrane Sesquiterpenes from Laurencia dendroidea

| Compound | Activity | Cell Line/Organism | IC50 / CC50 (µM) | Reference |

| (+)-Elatol | Anti-parasitic | Naegleria fowleri (ATCC 30808™) | 1.08 | [1][2][3][4][5] |

| Anti-parasitic | Naegleria fowleri (ATCC 30215™) | 1.14 | [1][2][3][4][5] | |

| Cytotoxicity | Murine Macrophages (J774A.1) | > 20 | [1][2][3][4][5] | |

| (-)-Elatol | Anti-parasitic | Naegleria fowleri (ATCC 30808™) | 36.77 | [1][2][3][4][5] |

| Anti-parasitic | Naegleria fowleri (ATCC 30215™) | 38.03 | [1][2][3][4][5] | |

| (-)-Rogiolol | Anti-parasitic | Naegleria fowleri (ATCC 30808™) | 22.50 | [1][2][3][4][5] |

| Anti-parasitic | Naegleria fowleri (ATCC 30215™) | 9.71 | [1][2][3][4][5] |

Table 2: Cytotoxic Activities of Chamigrane Sesquiterpenes from a Mangrove-Derived Endophytic Fungus

| Compound | Activity | Cell Line | IC50 (µM) | Reference |

| Merulinol C | Cytotoxicity | KATO-3 (Human gastric carcinoma) | 35.0 ± 1.20 | [6] |

| Merulinol D | Cytotoxicity | KATO-3 (Human gastric carcinoma) | 25.3 ± 0.82 | [6] |

| Merulinols (A, B, E, F) & others | Cytotoxicity | KATO-3, MCF-7, Hep-G2 | > 50 | [6] |

Table 3: Anti-inflammatory Activity of β-Chamigrenal

| Compound | Activity | Cell Line | Concentration | % Inhibition | Reference |

| β-Chamigrenal | Nitric Oxide Production | RAW 264.7 Macrophages | 50 µM | 47.21 ± 4.54 | |

| Prostaglandin E2 Production | RAW 264.7 Macrophages | 50 µM | 51.61 ± 3.95 |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Screening: MTT Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., KATO-3, MCF-7, Hep-G2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Anti-parasitic Activity against Naegleria fowleri

This protocol details the in vitro assay to determine the inhibitory effect of compounds on the trophozoite stage of the pathogenic amoeba Naegleria fowleri.

-

Organism Culture: Naegleria fowleri trophozoites (e.g., ATCC 30808™ and ATCC 30215™ strains) are axenically cultured in a suitable medium, such as Nelson's medium, at 37°C.

-

Assay Procedure:

-

Harvest trophozoites in the logarithmic growth phase and adjust the concentration to 2 x 10⁵ amoebae/mL.

-

Dispense 100 µL of the amoeba suspension into each well of a 96-well microtiter plate.

-

Add 100 µL of the test compounds at various concentrations (prepared in the culture medium) to the wells. Include a negative control (medium only) and a positive control (e.g., amphotericin B).

-

Incubate the plates at 37°C for 72 hours.

-

After incubation, assess the viability of the amoebae. This can be done by microscopic observation and counting or by using a viability stain such as trypan blue exclusion. Alternatively, a colorimetric method using resazurin can be employed.

-

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the viability of the N. fowleri trophozoites compared to the untreated control.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: A standard curve of sodium nitrite is used to quantify the nitrite concentration. The percentage of inhibition of NO production is calculated by comparing the nitrite levels in the compound-treated, LPS-stimulated cells with those in the cells stimulated with LPS alone. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Workflow for cytotoxicity screening using the MTT assay.

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound derivatives.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for most this compound derivatives are still under investigation. However, studies on related cytotoxic sesquiterpenes, such as (+)-elatol, suggest that their mode of action may involve the induction of programmed cell death, or apoptosis.[1][2][3][4][5]

The proposed pathway, as depicted in the diagram above, involves the induction of cellular stress, leading to an overproduction of reactive oxygen species (ROS) and a disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This imbalance results in a decrease in the mitochondrial membrane potential, followed by the release of cytochrome c from the mitochondria into the cytosol. The released cytochrome c then triggers the activation of a cascade of caspases, specifically caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell in an orderly fashion, characteristic of apoptosis.

For anti-inflammatory activity, compounds like β-chamigrenal have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2. This is achieved, in part, by suppressing the activity of inducible nitric oxide synthase (iNOS) and the expression of microsomal prostaglandin E synthase-1. This suggests an interference with pro-inflammatory signaling pathways, potentially including the NF-κB pathway, which is a common target for anti-inflammatory natural products.[7]

Conclusion and Future Directions

This compound derivatives represent a valuable class of natural products with demonstrated cytotoxic, anti-parasitic, and anti-inflammatory potential. The data and protocols presented in this guide offer a solid foundation for further research and development. Future studies should focus on elucidating the specific molecular targets and detailed signaling pathways modulated by these compounds to better understand their therapeutic potential. Structure-activity relationship (SAR) studies are also warranted to optimize the potency and selectivity of these promising natural scaffolds for the development of novel therapeutic agents.

References

- 1. ashpublications.org [ashpublications.org]

- 2. mdpi.com [mdpi.com]

- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chamigrane Sesquiterpenes from a Basidiomycetous Endophytic Fungus XG8D Associated with Thai Mangrove Xylocarpus granatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Spectrum of Activity of α-Chamigrene and β-Chamigrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the antimicrobial properties of the sesquiterpenes α-chamigrene and β-chamigrene. While direct quantitative data on the antimicrobial activity of the isolated pure compounds is limited in publicly available research, this document synthesizes the existing evidence from studies on essential oils rich in these compounds and related chamigrane sesquiterpenes. This guide includes available quantitative data, detailed experimental protocols for antimicrobial susceptibility testing, and a proposed mechanism of action based on the known effects of sesquiterpenes on microbial cells. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Sesquiterpenes, a class of C15 terpenoids, are widely distributed in the plant kingdom and are known for their diverse biological activities, including antimicrobial properties[1]. Among these, the bicyclic chamigrene sesquiterpenes, α-chamigrene and β-chamigrene, have been identified as constituents of various essential oils. The increasing prevalence of antibiotic-resistant pathogens has spurred research into novel antimicrobial agents from natural sources, making compounds like the chamigrenes subjects of significant interest. This guide aims to consolidate the available data on their antimicrobial spectrum and to provide a framework for future research and development.

Antimicrobial Spectrum of Activity: Quantitative Data

Direct minimum inhibitory concentration (MIC) values for pure α-chamigrene and β-chamigrene against a broad spectrum of microorganisms are not extensively reported in the scientific literature. However, the antimicrobial activity of essential oils containing these compounds provides valuable insights into their potential efficacy. The following tables summarize the available data for essential oils where α-chamigrene and β-chamigrene are notable components, as well as data for other chamigrane-type sesquiterpenes.

Table 1: Antimicrobial Activity of Essential Oils Containing α-Chamigrene

| Essential Oil Source | α-Chamigrene Content (%) | Test Organism | MIC (μg/mL) | Reference(s) |

| Curcuma longa (Turmeric) rhizome | Not Specified (major component) | Staphylococcus aureus | 1950 | [2] |

| Curcuma longa (Turmeric) rhizome | Not Specified | Bacillus subtilis | >10000 (1% oil) | [3] |

| Curcuma longa (Turmeric) rhizome | Not Specified | Escherichia coli | Not Specified | [2] |

| Curcuma longa (Turmeric) rhizome | Not Specified | Candida albicans | Not Specified | [4] |

Table 2: Antimicrobial Activity of Essential Oils and Related Compounds Containing β-Chamigrene

| Essential Oil/Compound Source | β-Chamigrene Content (%) | Test Organism | MIC (μL/mL or μg/mL) | Reference(s) |

| Nigella sativa (Black Cumin) seed oil (India) | 9.54 | Staphylococcus aureus (MRSA) | 3 - 40 (for the oil) | [5] |

| Nigella sativa (Black Cumin) seed oil (India) | 9.54 | Escherichia coli | 3 - 40 (for the oil) | [5] |

| Nigella sativa (Black Cumin) seed oil (India) | 9.54 | Pseudomonas aeruginosa | 3 - 40 (for the oil) | [5] |

| Nigella sativa (Black Cumin) seed oil (India) | 9.54 | Acinetobacter baumannii | 3 - 40 (for the oil) | [5] |

| Kielmeyera coriacea inner bark | 1.3 | Prevotella nigrescens | 50 (for the oil) | [6] |

| Kielmeyera coriacea wood | 1.0 | Aerobic oral bacteria | 100 (for the oil) | [6] |

| Compositacin G (from Laurencia composita) | N/A | Microsporum gypseum | 4 | [3] |

| Compositacins A-K (from Laurencia composita) | N/A | Staphylococcus aureus | 10.9 - 26.8 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited or generally used for evaluating the antimicrobial activity of natural products like α- and β-chamigrene.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Microbial Inoculum:

-

From a fresh culture (18-24 hours) on an appropriate agar plate, select several colonies of the test microorganism.

-

Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the purified α-chamigrene or β-chamigrene in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium to obtain a range of decreasing concentrations. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate containing the test compound dilutions. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of viability.

-

Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.

Protocol:

-

Preparation of Agar Plates and Inoculum:

-

Prepare and pour a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) into sterile Petri dishes.

-

Prepare a microbial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of bacteria.

-

-

Application of Test Compound:

-

Sterilize paper disks (6 mm in diameter).

-

Impregnate the sterile disks with a known concentration of the α-chamigrene or β-chamigrene solution.

-

Allow the solvent to evaporate completely in a sterile environment.

-

-

Incubation and Measurement:

-

Carefully place the impregnated disks onto the surface of the inoculated agar plates.

-

Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

-

Proposed Mechanism of Action

While specific signaling pathways for α- and β-chamigrene have not been elucidated, the antimicrobial action of sesquiterpenes is widely believed to involve the disruption of microbial cell membranes[7][8]. Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of integrity and function.

This disruption can result in:

-

Increased membrane permeability.

-

Leakage of essential intracellular components such as ions, ATP, and nucleic acids.

-

Dissipation of the proton motive force, which is crucial for energy production and transport processes.

-

Inhibition of membrane-bound enzymes.

The following diagram illustrates this proposed general mechanism of action for sesquiterpenes like α- and β-chamigrene.

Caption: Proposed mechanism of antimicrobial action for chamigrene sesquiterpenes.

Conclusion and Future Directions

The available evidence suggests that α-chamigrene and β-chamigrene, as components of various essential oils, likely contribute to the observed antimicrobial activities. The general mechanism of action for sesquiterpenes points towards membrane disruption as a key factor. However, there is a clear and significant gap in the scientific literature regarding the specific antimicrobial spectrum and potency of the pure, isolated forms of α- and β-chamigrene.

Future research should focus on:

-

Isolation and Purification: Obtaining high-purity α- and β-chamigrene for dedicated antimicrobial studies.

-

Quantitative Antimicrobial Testing: Determining the MIC and Minimum Bactericidal Concentration (MBC) of the pure compounds against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.

-

Mechanism of Action Studies: Investigating the precise molecular targets and cellular pathways affected by these compounds to confirm the membrane disruption hypothesis and explore other potential mechanisms.

-

Synergy Studies: Evaluating the potential for synergistic effects when combined with conventional antibiotics.

Addressing these research gaps will be crucial in fully elucidating the therapeutic potential of α- and β-chamigrene as novel antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Function of sesquiterpenes from Schizophyllum commune in interspecific interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Constituents and Evaluation of Antimicrobial and Cytotoxic Activities of Kielmeyera coriacea Mart. & Zucc. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Chamigrene Sesquiterpenoids Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of chamigrene sesquiterpenoids, a class of halogenated natural products primarily isolated from marine red algae of the genus Laurencia. While direct studies on a compound specifically named "Chamigrenol" are not prevalent in the current scientific literature, extensive research has been conducted on structurally related and well-characterized chamigrenes, such as elatol, obtusol, and other derivatives. This guide synthesizes the available data on these compounds, offering insights into their anticancer potential, mechanisms of action, and the experimental methodologies employed in their evaluation.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of various chamigrene sesquiterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: IC50 Values of Elatol and its Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | IC50 (µg/mL) | Reference |

| (-)-Elatol | Colo-205 (Colon Adenocarcinoma) | 2.5 ± 1.3 | [1] | |

| Elatol | A549 (Non-small Cell Lung Carcinoma) | 6.24 | [2][3][4] | |

| Elatol | RD (Embryonal Rhabdomyosarcoma) | 14.24 | [2][3][4] | |

| Elatol Derivatives | A549, RD | 4.93 - 41.53 | [2][3][4] |

Table 2: IC50 Values of Obtusol against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Obtusol | Colo-205 (Colon Adenocarcinoma) | 1.2 ± 1.4 | [1] |

Table 3: IC50 Values of Unspecified Chamigrane Sesquiterpenoids against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µg/mL) | Reference |

| α-chamigrane-type sesquiterpenoids (Compounds 1 & 2) | HeLa (Cervical Carcinoma) | ≤ 5.0 | [5] |

| P-388 (Murine Lymphocytic Leukemia) | ≤ 5.0 | [5] | |

| β-chamigrane-type sesquiterpenoids (Compounds 3–6) | HeLa (Cervical Carcinoma) | ≤ 1.0 | [5] |

| MCF-7 (Breast Carcinoma) | ≤ 1.0 | [5] | |

| P-388 (Murine Lymphocytic Leukemia) | ≤ 1.0 | [5] |

Experimental Protocols

The following sections detail the typical methodologies used to assess the in vitro cytotoxicity of chamigrene sesquiterpenoids.

Cell Lines and Culture Conditions

A variety of human cancer cell lines have been utilized to test the cytotoxic effects of these compounds, including:

-

Colo-205: Human colon adenocarcinoma cells.

-

HeLa: Human cervical carcinoma cells.[5]

-

MCF-7: Human breast carcinoma cells.[5]

-

P-388: Murine lymphocytic leukemia cells.[5]

These cell lines are typically maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and incubated in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity Assays

The most common method to evaluate the cytotoxicity of chamigrene sesquiterpenoids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., elatol, obtusol) and incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of cell death, flow cytometry is often employed.

Flow Cytometry for Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Cells are treated with the chamigrene compound for a specific duration, then harvested and washed.

-

Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

-

Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the presence of a sub-G1 peak (indicative of apoptotic cells) can be quantified. Elatol, for instance, has been shown to induce cell cycle arrest in the G1 and sub-G1 phases.[6]

Apoptosis Detection:

Apoptosis can be further confirmed using methods like Annexin V/PI staining or by assessing the activation of caspases. For example, the cytotoxic activity of (-)-elatol and obtusol in Colo-205 cells was linked to the activation of caspases 2, 4, 6, and 8.[1]

Signaling Pathways

Research into the cytotoxic mechanisms of chamigrene sesquiterpenoids has identified key signaling pathways involved in their anticancer effects, primarily revolving around the induction of apoptosis and cell cycle arrest.

Elatol-Induced Apoptosis and Cell Cycle Arrest Pathway

Elatol has been demonstrated to exert its cytotoxic effects by modulating the expression of proteins crucial for cell cycle progression and apoptosis.[6] The proposed signaling cascade is illustrated below.

References

- 1. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Activity of Semi-Synthetic Derivatives of Elatol and Isoobtusol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of semi-synthetic derivatives of elatol and isoobtusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Anti-tumour effects of elatol, a marine derivative compound obtained from red algae Laurencia microcladia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Tide of Chamigrane Sesquiterpenoids: A Technical Guide to Their Discovery from Marine Sources

For Immediate Release

[City, State] – November 10, 2025 – The vast and largely unexplored marine environment continues to be a treasure trove of novel bioactive compounds with significant potential for drug discovery and development. Among these, chamigrane sesquiterpenoids, a class of natural products characterized by a unique spiro[5.5]undecane skeleton, have emerged as a focal point of research due to their diverse chemical structures and promising biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery of novel chamigrane sesquiterpenoids from marine sources, focusing on data presentation, detailed experimental protocols, and the visualization of associated biological pathways.

The marine biosphere, with its immense biodiversity, offers a rich chemical diversity, and organisms such as red algae of the genus Laurencia, marine sponges, and marine-derived fungi have been identified as prolific producers of these complex molecules.[1][2][3] Recent studies have led to the isolation and characterization of numerous new chamigrane derivatives, some exhibiting potent cytotoxic, anti-parasitic, and antimicrobial properties.

Data Presentation: A Comparative Analysis of Novel Chamigrane Sesquiterpenoids

The following tables summarize the quantitative data for a selection of recently discovered chamigrane sesquiterpenoids from various marine sources, providing a clear comparison of their structural features and biological activities.

Table 1: Novel Chamigrane Sesquiterpenoids from the Red Alga Laurencia dendroidea

| Compound Name | Molecular Formula | Source Organism | Bioactivity (IC50) | Target |

| (+)-Elatol | C15H22BrClO | Laurencia dendroidea | 1.08 µM | Naegleria fowleri (ATCC 30808™) |

| 1.14 µM | Naegleria fowleri (ATCC 30215™) | |||

| (−)-Elatol | C15H22BrClO | Laurencia dendroidea | 36.77 µM | Naegleria fowleri (ATCC 30808™) |

| 38.03 µM | Naegleria fowleri (ATCC 30215™) | |||

| (+)-Obtusol | C15H23Br2ClO | Laurencia dendroidea | > 50 µM | Naegleria fowleri |

| (−)-Rogiolol | C15H23Br2ClO2 | Laurencia dendroidea | 18.51 µM | Naegleria fowleri (ATCC 30808™) |

| 19.23 µM | Naegleria fowleri (ATCC 30215™) |

Source: Arberas-Jiménez et al., 2023[4][5][6][7]

Table 2: Novel Chamigrane Sesquiterpenoids from the Endophytic Fungus XG8D

| Compound Name | Molecular Formula | Source Organism | Bioactivity (IC50) | Target Cell Line |

| Merulinol A | C14H20O3 | XG8D | > 50 µM | MCF-7, Hep-G2, KATO-3 |

| Merulinol B | C15H22O3 | XG8D | > 50 µM | MCF-7, Hep-G2, KATO-3 |

| Merulinol C | C15H22O4 | XG8D | 35.0 ± 1.20 µM | KATO-3 |

| Merulinol D | C15H22O4 | XG8D | 25.3 ± 0.82 µM | KATO-3 |

| Merulinol E | C15H24O4 | XG8D | > 50 µM | MCF-7, Hep-G2, KATO-3 |

| Merulinol F | C15H22O4 | XG8D | > 50 µM | MCF-7, Hep-G2, KATO-3 |

Source: Choodej et al., 2016[1]

Experimental Protocols: A Guide to Isolation and Characterization

The successful discovery of novel chamigrane sesquiterpenoids relies on a systematic and rigorous experimental workflow. The following protocols are generalized from recent studies and provide a detailed methodology for key experiments.

Extraction and Isolation of Chamigrane Sesquiterpenoids from Marine Algae (Laurencia sp.)

a. Sample Collection and Preparation:

-

Collect fresh specimens of Laurencia sp. and transport them to the laboratory in seawater.

-

Clean the algal material to remove epiphytes and debris.

-

Air-dry the samples in a well-ventilated area or freeze-dry to preserve the chemical integrity of the metabolites.

-

Grind the dried algal material into a fine powder.

b. Extraction:

-

Macerate the powdered algal material with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Partition the crude extract between an organic solvent (e.g., ethyl acetate) and water to remove polar impurities.

c. Chromatographic Separation:

-

Subject the organic-soluble fraction to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with non-polar solvents like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the combined fractions using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol and water or acetonitrile and water.

Structure Elucidation of Novel Chamigrane Sesquiterpenoids

a. Mass Spectrometry (MS):

-

Obtain high-resolution electrospray ionization mass spectrometry (HRESIMS) data to determine the molecular formula of the isolated compounds.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compounds in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire a comprehensive set of 1D and 2D NMR spectra, including:

-

¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

c. Optical Rotation:

-

Measure the specific rotation of the pure compounds using a polarimeter to determine their chiroptical properties.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of chamigrane sesquiterpenoids.

Caption: Experimental workflow for the discovery of novel chamigrane sesquiterpenoids.

References

- 1. Chamigrane Sesquiterpenes from a Basidiomycetous Endophytic Fungus XG8D Associated with Thai Mangrove Xylocarpus granatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chamigrane-Type Sesquiterpenes from Laurencia dendroidea as Lead Compounds against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of α- and β-Chamigrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two prominent and highly successful strategies for the enantioselective synthesis of the spirocyclic sesquiterpenes, α-chamigrene and β-chamigrene. These natural products, belonging to the larger family of chamigrenes, have garnered significant attention due to their interesting biological activities and challenging molecular architecture, characterized by a spiro[5.5]undecane core with a quaternary stereocenter. This guide provides a comprehensive overview of a palladium-catalyzed decarboxylative allylation/ring-closing metathesis approach and a catalytic asymmetric spirocyclizing Diels-Alder reaction, complete with detailed experimental protocols, comparative data, and visual workflows to aid in research and development.

Core Synthetic Strategies at a Glance

Two principal and contrasting strategies have emerged as powerful tools for the enantioselective construction of the chamigrene core:

-

Palladium-Catalyzed Decarboxylative Allylation and Ring-Closing Metathesis (Stoltz and Grubbs): This strategy hinges on the construction of the key quaternary stereocenter via a palladium-catalyzed asymmetric decarboxylative allylation of a vinylogous ester. Subsequent ring-closing metathesis (RCM) forges the spirocyclic core. This pathway has been successfully applied to the synthesis of (-)-α-chamigrene.

-

Catalytic Asymmetric Spirocyclizing Diels-Alder Reaction (List): This approach utilizes a highly acidic and confined imidodiphosphorimidate (IDPi) catalyst to orchestrate an enantioselective Diels-Alder reaction between an exocyclic enone and a diene. This single step efficiently constructs the spirocyclic framework and sets the crucial quaternary stereocenter. This method has proven effective for the synthesis of (+)-β-chamigrene and (+)-α-chamigrene.

Strategy 1: Enantioselective Synthesis of (-)-α-Chamigrene via Decarboxylative Allylation and RCM

This strategy, developed by the laboratories of Stoltz and Grubbs, provides an elegant solution to the formation of the all-carbon quaternary stereocenter. The key steps involve an enantioselective decarboxylative allylation followed by a robust ring-closing metathesis to form the spirocycle.

Quantitative Data Summary

| Step | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Enantioselective Decarboxylative Allylation | α,ω-diene | Pd₂(dba)₃, (S)-t-Bu-PHOX | Toluene | 24 | 48 | 23 | 81 |

| Ring-Closing Metathesis | Spirocyclic enone | Grubbs II catalyst | CH₂Cl₂ | 40 | 12 | 95 | - |

| Methyl Cerium Addition | Tertiary alcohol | MeCeCl₂ | THF | -78 | 1 | 90 | - |

| Hydrolysis/Elimination | (-)-Laurencenone C | p-TsOH | Benzene | 80 | 1 | 95 | - |

| Thioacetalization | Dithiolane | Ethanedithiol, BF₃·OEt₂ | CH₂Cl₂ | 0 | 1 | 92 | - |

| Reduction | (-)-α-Chamigrene | Na⁰, NH₃ (liq.) | THF | -78 | 0.5 | 65 | - |

Experimental Protocols

1. Enantioselective Decarboxylative Allylation to form α,ω-diene:

-

To a flame-dried flask is added Pd₂(dba)₃ (0.025 equiv) and (S)-t-Bu-PHOX (0.05 equiv).

-

The flask is evacuated and backfilled with argon. Toluene is added, and the solution is stirred for 30 minutes at room temperature.

-

The enol carbonate substrate (1.0 equiv) is added as a solution in toluene.

-

The reaction mixture is stirred at 24 °C for 48 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the α,ω-diene.

2. Ring-Closing Metathesis to form Spirocyclic enone:

-

To a solution of the α,ω-diene (1.0 equiv) in degassed CH₂Cl₂ is added Grubbs II catalyst (0.05 equiv).

-

The reaction mixture is heated to 40 °C and stirred for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the spirocyclic enone.

3. Synthesis of (-)-α-Chamigrene from (-)-Laurencenone C:

-

(-)-Laurencenone C is condensed with ethanedithiol (1.5 equiv) in the presence of BF₃·OEt₂ (1.2 equiv) in CH₂Cl₂ at 0 °C for 1 hour to afford the corresponding dithiolane in 92% yield.

-

The dithiolane is then subjected to reduction with sodium metal in liquid ammonia and THF at -78 °C for 30 minutes to provide (-)-α-chamigrene in 65% yield.

Logical Workflow Diagram

Caption: Synthetic pathway to (-)-α-chamigrene via the Stoltz and Grubbs strategy.

Strategy 2: Enantioselective Synthesis of (+)-α- and (+)-β-Chamigrene via Catalytic Asymmetric Diels-Alder Reaction

The List group has developed a powerful approach that constructs the spirocyclic core in a single, highly enantioselective step. This method relies on a chiral Brønsted acid catalyst to control the stereochemical outcome of a Diels-Alder reaction.

Quantitative Data Summary

| Step | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (d) | Yield (%) | ee (%) | r.r. |

| Asymmetric Diels-Alder | Spirocyclic Ketone | Imidodiphosphorimidate (IDPi) catalyst | CHCl₃/pentane (1:5) | -60 | 7 | 81 | >99 | 14:1 |

| Wittig Methylenation | (+)-β-Chamigrene | MePPh₃Br, KHMDS | THF | 0 to rt | 12 h | 94 | - | - |

| Enol Triflate Formation | Enol Triflate | KHMDS, PhNTf₂ | THF | -78 to rt | 2 h | 92 | - | - |

| Iron Cross-Coupling | (+)-α-Chamigrene | Fe(acac)₃, MeMgI | THF/NMP | 0 to rt | 1 h | 30 | - | - |

Experimental Protocols

1. Catalytic Asymmetric Spirocyclizing Diels-Alder Reaction: [1]

-

To a solution of the exocyclic enone (1.0 equiv) in a mixture of CHCl₃ and pentane (1:5) is added the imidodiphosphorimidate (IDPi) catalyst (0.05 equiv) and 5 Å molecular sieves.

-

Isoprene (3.0 equiv) is then added, and the reaction mixture is stirred at -60 °C for 7 days.

-

The reaction is quenched with triethylamine, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to give the spirocyclic ketone.

2. Synthesis of (+)-β-Chamigrene via Wittig Methylenation: [1]

-

To a suspension of methyltriphenylphosphonium bromide (1.5 equiv) in THF at 0 °C is added KHMDS (1.4 equiv).

-

The resulting ylide solution is stirred for 30 minutes at 0 °C and then a solution of the spirocyclic ketone (1.0 equiv) in THF is added.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford (+)-β-chamigrene.

3. Synthesis of (+)-α-Chamigrene: [1]

-

Enol Triflate Formation: To a solution of the spirocyclic ketone (1.0 equiv) in THF at -78 °C is added KHMDS (1.1 equiv). After stirring for 1 hour, a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv) in THF is added. The reaction is warmed to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with diethyl ether. The combined organic layers are dried, concentrated, and purified to give the enol triflate.

-

Iron Cross-Coupling: To a solution of the enol triflate (1.0 equiv) and Fe(acac)₃ (0.1 equiv) in THF and NMP at 0 °C is added MeMgI (3.0 equiv). The reaction is stirred at room temperature for 1 hour, then quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are dried, concentrated, and purified to yield (+)-α-chamigrene.

Logical Workflow Diagram

Caption: Synthetic pathways to (+)-α- and (+)-β-chamigrene via the List strategy.

Conclusion

The enantioselective synthesis of α- and β-chamigrene has been successfully addressed through distinct and powerful catalytic strategies. The Stoltz and Grubbs approach, featuring a palladium-catalyzed decarboxylative allylation and ring-closing metathesis, offers a robust method for constructing the spirocyclic core in a stepwise manner. In contrast, the List group's development of a catalytic asymmetric Diels-Alder reaction provides a highly convergent and efficient route to the chamigrene skeleton. Both methodologies furnish the target natural products in high enantiopurity and provide valuable frameworks for the synthesis of other members of the chamigrene family and their analogues for further biological evaluation. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Total Synthesis of Brominated Chamigrene Sesquiterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the total synthesis of brominated chamigrene sesquiterpenes, a class of marine natural products exhibiting a wide range of biological activities. This document details key synthetic strategies, providing specific experimental protocols and comparative data to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The chamigrene sesquiterpenes are a diverse family of natural products characterized by a spiro[5.5]undecane core. The brominated congeners, primarily isolated from marine algae of the genus Laurencia, have garnered significant attention from the synthetic community due to their unique structural features and promising biological profiles, which include cytotoxic, antibacterial, and antifungal activities.[1] Notable members of this family include elatol, laurencenone C, dactylone, and aplydactone.

The construction of the sterically congested spirocyclic core and the stereoselective introduction of bromine and other functionalities present considerable synthetic challenges. This guide will explore several key approaches to the total synthesis of these complex molecules, including enantioselective strategies and biomimetic pathways.

Enantioselective Total Synthesis of (+)-Elatol

A landmark achievement in the field is the catalytic asymmetric total synthesis of (+)-elatol by Stoltz, Grubbs, and coworkers.[2][3][4][5] This synthesis features two key transformations: a palladium-catalyzed asymmetric decarboxylative allylation to construct the crucial all-carbon quaternary stereocenter and a ring-closing metathesis (RCM) reaction to forge the spirocyclic core.

Synthetic Strategy Overview

The retrosynthetic analysis for (+)-elatol reveals a strategy centered on the late-stage introduction of the bromine and hydroxyl groups. The spirocyclic core is disconnected via a ring-closing metathesis reaction of a diene precursor. The critical quaternary stereocenter is installed using a palladium-catalyzed enantioselective decarboxylative allylation of a vinylogous ester.

Experimental Protocols

Synthesis of the Allylic Enol Carbonate Precursor:

The synthesis begins from commercially available dimedone.

-

Preparation of Vinylogous Ester: A solution of dimedone in isobutanol and benzene is heated at reflux with a catalytic amount of p-toluenesulfonic acid to afford the isobutyl vinylogous ester.

-

Michael Addition: The vinylogous ester is treated with lithium diisopropylamide (LDA) followed by methyl vinyl ketone (MVK) to yield the Michael adduct.

-

Wittig Olefination: The resulting ketone is subjected to a Wittig reaction with methyltriphenylphosphonium bromide and potassium tert-butoxide to install the terminal olefin.

-

Enol Carbonate Formation: The vinylogous ester is deprotonated with LDA and the resulting enolate is trapped with 2-chloroallyl chloroformate to provide the key allylic enol carbonate precursor.

Key Step: Enantioselective Decarboxylative Allylation:

To a solution of the allylic enol carbonate in benzene is added the palladium catalyst, Pd(dmdba)2, and the chiral phosphinooxazoline (PHOX) ligand. The reaction mixture is stirred at a controlled temperature until completion. This reaction proceeds with high enantioselectivity to furnish the desired spirocyclic diene.

Ring-Closing Metathesis and Final Steps:

-

RCM: The diene is treated with a Grubbs catalyst (e.g., second-generation) in benzene at elevated temperature to effect the ring-closing metathesis, affording the spiro[5.5]undecane core.

-

Methylation and Elimination: The resulting enone is treated with methyllithium in the presence of cerium(III) chloride, followed by acidic workup to yield (+)-laurencenone B.

-

Bromination and Reduction: (+)-Laurencenone B is then brominated, and the resulting α-bromoketone is reduced with a hydride reagent to furnish (+)-elatol.

Quantitative Data

| Step | Reagent/Catalyst | Solvent | Yield (%) | ee (%) |

| Decarboxylative Allylation | Pd(dmdba)2, (S)-t-Bu-PHOX | Benzene | 82 | 87 |

| Ring-Closing Metathesis | Grubbs II catalyst | Benzene | 97 | - |

| Methylation/Elimination to Laurencenone B | MeLi, CeCl3; then H+ | THF | 89 | - |

| Bromination/Reduction to Elatol | Br2; then DIBAL-H | Various | ~30 | - |

A Unified Enantioselective Approach to Brominated Chamigrenes

A unified strategy for the enantioselective synthesis of several brominated chamigrenes, including (-)-α- and (-)-ent-β-bromochamigrene, (-)-dactylone, and (+)-aplydactone, has been developed by Burns and coworkers.[6] This approach hinges on a stereospecific bromopolyene cyclization of an enantioenriched vicinal bromochloride.

Synthetic Strategy Overview

The key feature of this strategy is the asymmetric bromochlorination of an allylic alcohol, which sets the stereochemistry for the subsequent transformations. A solvolysis-induced polyene cyclization then constructs the spirocyclic core.

Experimental Protocols

Asymmetric Bromochlorination:

The starting allylic alcohol is treated with a chiral Schiff base catalyst, N-bromosuccinimide (NBS), and a chloride source in an appropriate solvent at low temperature. This reaction proceeds with high chemo-, diastereo-, and enantioselectivity to afford the vicinal bromochloride.

Bromopolyene Cyclization and Elaboration:

-

Solvolysis and Cyclization: The enantioenriched bromochloride undergoes a stereospecific solvolytic cyclization upon treatment with a silver salt (e.g., silver tetrafluoroborate) in a suitable solvent, leading to the formation of a brominated cyclic intermediate.

-

Diels-Alder Reaction: The intermediate is then elaborated to a diene which undergoes a Diels-Alder reaction with a suitable dienophile (e.g., isoprene) to construct the spirocyclic skeleton.

-

Functional Group Manipulations: Subsequent functional group interconversions, including oxidations and reductions, lead to the target natural products, (-)-dactylone and (+)-aplydactone. The synthesis of (+)-aplydactone from (-)-dactylone involves a photochemical [2+2] cycloaddition.[7]

Quantitative Data

| Step | Reagent/Catalyst | Solvent | Yield (%) | ee (%) | dr |

| Asymmetric Bromochlorination | Chiral Schiff base, NBS, LiCl | CH2Cl2 | 85 | 95 | >20:1 |